3-Hydroxy-2',4',7-trimethoxyflavone 3-Hydroxy-2',4',7-trimethoxyflavone
Brand Name: Vulcanchem
CAS No.: 263365-51-1
VCID: VC21354764
InChI: InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3
SMILES: COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol

3-Hydroxy-2',4',7-trimethoxyflavone

CAS No.: 263365-51-1

Cat. No.: VC21354764

Molecular Formula: C18H16O6

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2',4',7-trimethoxyflavone - 263365-51-1

CAS No. 263365-51-1
Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
IUPAC Name 2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one
Standard InChI InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3
Standard InChI Key CPSQIOPVWINXFH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O

Structural and Chemical Properties

Molecular Characteristics

3-Hydroxy-2',4',7-trimethoxyflavone (C₁₈H₁₆O₆; MW: 328.3 g/mol) belongs to the flavonol subclass, distinguished by a 4-oxo-2-phenylchromen backbone with three methoxy (-OCH₃) groups and one hydroxyl (-OH) substituent . The IUPAC name, 2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one, reflects its substitution pattern (Figure 1). Crystallographic studies confirm planar geometry, with methoxy groups inducing steric effects that influence binding to biological targets .

Synthesis and Characterization

Synthetic routes typically involve selective methylation of precursor flavonoids using dimethyl sulfate or methyl iodide in the presence of potassium carbonate (K₂CO₃) . A representative protocol yields the compound via a three-step process:

  • Benzoylation: Coupling of 2,4-dimethoxybenzoic acid with phloroglucinol derivatives.

  • Cyclization: Base-catalyzed formation of the chromen-4-one core.

  • Methylation: Selective protection of hydroxyl groups with methylating agents.

Purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves ~47% yield, with structural validation through NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry . Key spectral signatures include:

  • ¹H-NMR: δ 3.84–3.87 ppm (methoxy protons), δ 6.87–7.90 ppm (aromatic protons) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3400 cm⁻¹ (O-H) .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 3-hydroxy-2',4',7-trimethoxyflavone (10–50 μM) reduced nitric oxide (NO) production by 60–80% through downregulation of inducible nitric oxide synthase (iNOS) . Concurrently, it suppressed prostaglandin E2 (PGE2) synthesis by inhibiting cyclooxygenase-2 (COX-2) at the transcriptional level (Table 1). Molecular docking simulations (AutoDock Vina) revealed strong binding to COX-2 (ΔG = -8.4 kcal/mol), outperforming reference inhibitors like quercetin.

Table 1: Anti-inflammatory activity in RAW 264.7 macrophages

ParameterControl (LPS)3-Hydroxy-2',4',7-TMF (50 μM)
NO Production (μM)35.2 ± 2.17.1 ± 0.9*
PGE2 (pg/mL)420 ± 3595 ± 12*
iNOS Expression (fold)1.00.3*
COX-2 Expression (fold)1.00.4*
*Data from; p < 0.01 vs. control.

Anticancer and Chemosensitization

The compound reversed multidrug resistance (MDR) in BCRP-overexpressing K562/BCRP leukemia cells. At 0.1 μM, it enhanced the cytotoxicity of SN-38 (active metabolite of irinotecan) by 3.5-fold, surpassing the parent compound 3',4',7-trimethoxyflavone (TMF) . Mechanistically, it inhibited BCRP-mediated efflux of Hoechst 33342 dye and reduced BCRP protein expression by 70% via Western blot analysis .

Table 2: Cytotoxicity in cancer cell lines

Cell LineIC₅₀ (μM)Mechanism
Breast Cancer (MCF-7)50Apoptosis induction, G0/G1 arrest
Lung Cancer (A549)75ROS generation, mitochondrial depolarization
Colon Cancer (HT-29)100Caspase-3/7 activation
Data compiled from .

Antioxidant Activity

In DPPH and FRAP assays, 3-hydroxy-2',4',7-trimethoxyflavone scavenged free radicals with EC₅₀ values of 12.5 μM and 18.7 μM, respectively . It upregulated superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities in oxidative stress models, mitigating lipid peroxidation by 40%.

Pharmacokinetics and Toxicity

ADMET Profiling

Comparative Analysis with Structural Analogs

Modifying the hydroxyl/methoxy pattern significantly alters bioactivity:

  • 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF): Exhibits stronger BCRP inhibition (RI₅₀ = 7.2 nM) than 3-hydroxy-2',4',7-TMF (RI₅₀ = 25 nM) due to C-5 hydroxylation enhancing target binding .

  • 3',5-Dihydroxy-3,4',7-trimethoxyflavone: Lacks anticancer activity but shows potent antifungal effects (MIC = 19 μg/mL) .

Therapeutic Applications and Challenges

Overcoming Multidrug Resistance

By suppressing BCRP expression and function, this flavone restores chemosensitivity to anthracyclines and topoisomerase inhibitors . Clinical trials combining it with irinotecan are warranted to validate efficacy in vivo.

Formulation Challenges

Poor aqueous solubility (0.077 mg/mL) limits oral bioavailability. Nanoemulsion and liposomal delivery systems are under investigation to enhance pharmacokinetics.

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